molecular formula C14H14BrN5 B12249513 N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine

N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine

Cat. No.: B12249513
M. Wt: 332.20 g/mol
InChI Key: IVAZWFUHIABNDJ-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a purine ring system, which is further substituted with an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Another method involves the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require the use of catalysts such as aluminum chloride and reagents like lithium aluminum hydride for reduction steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Scientific Research Applications

N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting biochemical pathways. In the context of cancer research, it may interfere with cell signaling pathways, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromophenyl)methyl]-9-ethyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C14H14BrN5

Molecular Weight

332.20 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-9-ethylpurin-6-amine

InChI

InChI=1S/C14H14BrN5/c1-2-20-9-19-12-13(17-8-18-14(12)20)16-7-10-3-5-11(15)6-4-10/h3-6,8-9H,2,7H2,1H3,(H,16,17,18)

InChI Key

IVAZWFUHIABNDJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NCC3=CC=C(C=C3)Br

Origin of Product

United States

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